molecular formula C9H10ClNOS B13447451 4-[(2-Chloro-4-pyridinyl)thio]-2-butanone

4-[(2-Chloro-4-pyridinyl)thio]-2-butanone

Katalognummer: B13447451
Molekulargewicht: 215.70 g/mol
InChI-Schlüssel: HJDVBHQXOUJNKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Chloro-4-pyridinyl)thio]-2-butanone is an organic compound that features a pyridine ring substituted with a chlorine atom and a thioether linkage to a butanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-pyridinyl)thio]-2-butanone typically involves the reaction of 2-chloro-4-pyridinethiol with 2-butanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Chloro-4-pyridinyl)thio]-2-butanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-[(2-Chloro-4-pyridinyl)thio]-2-butanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thioether and carbonyl groups in the compound can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-pyridinethiol: A precursor in the synthesis of 4-[(2-Chloro-4-pyridinyl)thio]-2-butanone.

    4-[(2-Chloro-4-pyridinyl)thio]-2-pentanone: A structurally similar compound with an additional carbon in the alkyl chain.

    2-Chloro-4-pyridinyl methyl sulfide: A related compound with a methyl group instead of the butanone moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thioether and a carbonyl group allows for diverse chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C9H10ClNOS

Molekulargewicht

215.70 g/mol

IUPAC-Name

4-(2-chloropyridin-4-yl)sulfanylbutan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-7(12)3-5-13-8-2-4-11-9(10)6-8/h2,4,6H,3,5H2,1H3

InChI-Schlüssel

HJDVBHQXOUJNKA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCSC1=CC(=NC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.